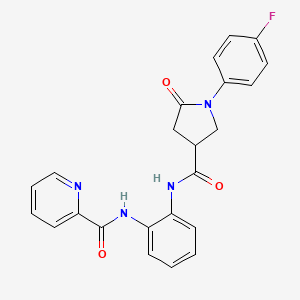

N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide

Description

Properties

IUPAC Name |

N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O3/c24-16-8-10-17(11-9-16)28-14-15(13-21(28)29)22(30)26-18-5-1-2-6-19(18)27-23(31)20-7-3-4-12-25-20/h1-12,15H,13-14H2,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNDNYGFKVJBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the picolinamide moiety. Key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated benzene derivatives.

Attachment of the Picolinamide Moiety: This is typically done through amide bond formation reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural and Functional Analog: N-(2-sec-butylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

A closely related compound, N-(2-sec-butylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (), shares the 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide backbone but differs in the substituent on the phenyl ring. Key distinctions include:

- Substituent Variation : The sec-butyl group in the analog versus the picolinamide group in the target compound.

- Physicochemical Properties :

Key Implications :

Contrast with 3-Chloro-N-phenyl-phthalimide ()

- Core Structure : Phthalimide (isoindole-1,3-dione) vs. pyrrolidone.

- Functional Groups : Chlorine substituent vs. fluorine and picolinamide groups.

- Applications: Phthalimides are monomers for polyimide synthesis, whereas pyrrolidone derivatives are often explored for bioactivity (e.g., kinase inhibition, neurotransmitter modulation).

Structural Relevance :

- The chloro-phthalimide’s rigidity contrasts with the pyrrolidone’s conformational flexibility, impacting thermal stability and polymer compatibility .

Research Findings and Limitations

Key Observations

- Fluorophenyl Impact : Both compounds in and the target molecule feature a 4-fluorophenyl group, which enhances metabolic stability and electronic effects in drug-receptor interactions.

- Substituent-Driven Properties : The sec-butyl group () and picolinamide moiety (target) dictate divergent solubility, bioavailability, and target engagement profiles.

Q & A

Q. What are the key synthetic routes for N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrolidone core via cyclization of a carboxamide precursor using reagents like EDCl/HOBt for amide coupling .

- Step 2 : Introduction of the 4-fluorophenyl group through nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .

- Step 3 : Picolinamide attachment via condensation reactions, optimized with anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis .

Critical Parameters :

Q. Which analytical techniques are most effective for characterizing N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms the pyrrolidone carbonyl (δ ~170 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~464) and monitors reaction progress .

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the picolinamide and fluorophenyl moieties (if single crystals are obtainable) .

- Elemental Analysis : Ensures stoichiometric accuracy (C, H, N within ±0.4% of theoretical values) .

Q. How do the functional groups in N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide contribute to its reactivity and biological interactions?

Methodological Answer:

- Pyrrolidone Ring : The 5-oxo group participates in hydrogen bonding with target enzymes (e.g., proteases), while the ring’s rigidity influences pharmacokinetic stability .

- 4-Fluorophenyl Group : Enhances lipophilicity (logP ~2.8) and modulates membrane permeability, critical for cellular uptake .

- Picolinamide Moiety : Acts as a chelating agent for metal ions in catalytic sites, potentially inhibiting metalloenzymes .

Experimental Validation :- Competitive binding assays (e.g., fluorescence quenching) to map interaction sites .

- Computational docking (AutoDock Vina) to predict binding affinities .

Advanced Research Questions

Q. What strategies are recommended for identifying pharmacological targets of N-(2-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)picolinamide?

Methodological Answer:

- In Vitro Profiling : High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .

- Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to isolate interacting proteins from cell lysates .

- Transcriptomics : RNA-seq analysis of treated cell lines to identify differentially expressed genes linked to target pathways .

Q. How can researchers resolve contradictions in the reported biological activities of this compound across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48h vs. 72h treatments) .

- Orthogonal Validation : Confirm cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI flow cytometry) .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for batch effects .

Q. What methodologies are optimal for studying the structure-activity relationship (SAR) of analogs of this compound?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., replacing 4-fluorophenyl with chlorophenyl or methoxyphenyl) and assess activity .

- 3D-QSAR Modeling : Employ CoMFA or CoMSIA to correlate structural features (e.g., steric bulk at position 3) with IC₅₀ values .

- Free-Energy Perturbation (FEP) : Predict binding energy changes upon structural modifications using molecular dynamics simulations .

Q. How can metabolic stability and pharmacokinetic properties of this compound be evaluated in preclinical studies?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) .

- In Vivo PK : Administer IV/PO doses in rodent models and calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.